

An In-depth Technical Guide to Trichloroacetyl Isocyanate (CAS 3019-71-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trichloroacetyl isocyanate*

Cat. No.: *B151557*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of **Trichloroacetyl isocyanate** (CAS 3019-71-4), a versatile and highly reactive reagent. The information is curated to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Properties

Trichloroacetyl isocyanate is a clear, colorless to pale yellow liquid with a pungent odor.^[1] It is a dense, combustible liquid that is sensitive to moisture.^{[2][3]} The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	3019-71-4	[4]
Molecular Formula	C ₃ Cl ₃ NO ₂	[4]
Molecular Weight	188.39 g/mol	[4]
Appearance	Clear, colorless to pale yellow liquid	[1][3]
Density	1.581 g/mL at 25 °C	[5]
Boiling Point	80-85 °C at 20 mmHg	[5]
Melting Point	135-140 °C	[3]
Refractive Index	n _{20/D} 1.480	[5]
Flash Point	65 °C (149 °F)	
Solubility	Miscible with dichloromethane, ether, and tetrahydrofuran. Decomposes in water.	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Trichloroacetyl isocyanate**.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Trichloroacetyl isocyanate** is characterized by strong absorption bands corresponding to the isocyanate (-N=C=O) and carbonyl (C=O) functional groups. The characteristic asymmetric stretching vibration of the N=C=O group appears in the region of 2250-2285 cm⁻¹.[4]

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Assignment
~2270	-N=C=O asymmetric stretch
~1680	C=O stretch (trichloroacetyl group)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a derivatizing agent, the NMR spectra of its products are of great interest. The ¹³C NMR spectrum of **Trichloroacetyl isocyanate** itself is relatively simple.

¹³C NMR Spectral Data:

Chemical Shift (ppm)	Assignment
~165	C=O (carbonyl carbon)
~135	N=C=O (isocyanate carbon)
~90	-CCl ₃ (trichloromethyl carbon)

Note: Chemical shifts are approximate and can be influenced by the solvent and instrument parameters.

Reactivity and Applications

Trichloroacetyl isocyanate is a highly electrophilic molecule due to the presence of the electron-withdrawing trichloroacetyl group attached to the isocyanate functionality. This high reactivity makes it a valuable reagent in organic synthesis.

Reactions with Nucleophiles

The isocyanate group is highly susceptible to nucleophilic attack at the central carbon atom.^[6]

- With Alcohols and Phenols: It reacts rapidly with alcohols and phenols to form stable trichloroacetyl carbamates.^{[7][8]} This reaction is extensively used for the derivatization of

hydroxyl-containing compounds for NMR analysis.[7][9][10]

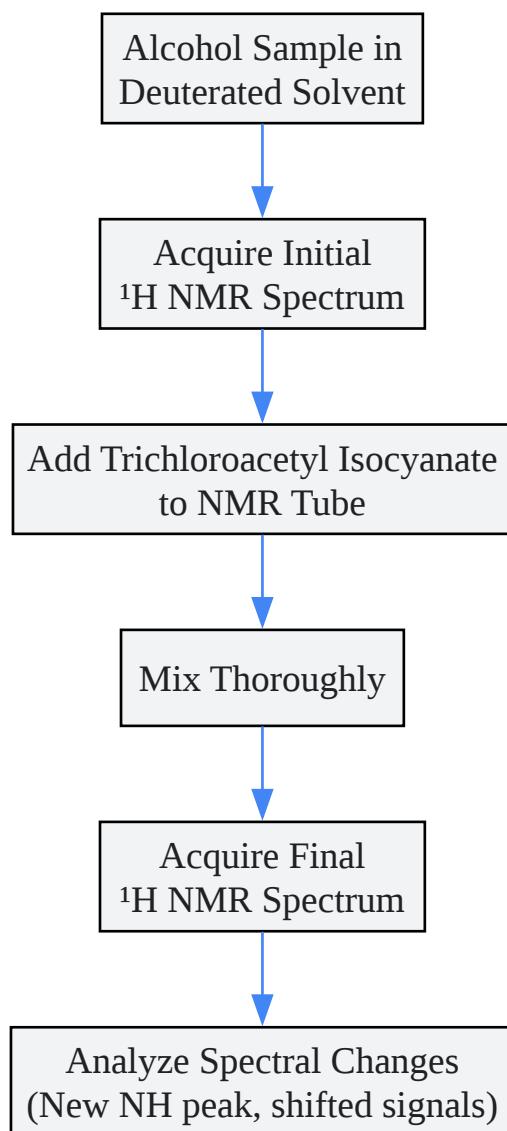
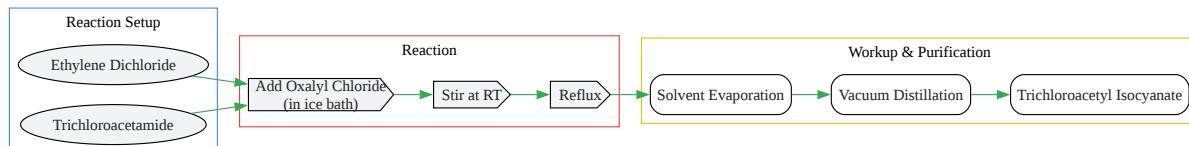
- With Amines: Primary and secondary amines react readily to yield the corresponding trichloroacetyl ureas.
- With Water: It reacts violently with water, hydrolyzing to form an unstable carbamic acid intermediate, which then decomposes to trichloroacetamide and carbon dioxide.[1][11] This moisture sensitivity necessitates handling under anhydrous conditions.[1][12]

Caption: Reaction of **Trichloroacetyl Isocyanate** with various nucleophiles.

Cycloaddition Reactions

Trichloroacetyl isocyanate participates in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β -lactams after reduction.[5] The high reactivity of the isocyanate group facilitates these transformations.

Experimental Protocols



Synthesis of Trichloroacetyl Isocyanate

A general and convenient method for the preparation of acyl isocyanates involves the reaction of the corresponding primary amide with oxalyl chloride.[13]

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, thermometer, and a condenser with a drying tube, place trichloroacetamide and an inert solvent such as ethylene dichloride.
- Cool the mixture in an ice bath.
- Add oxalyl chloride to the stirred mixture.
- After the initial reaction, remove the ice bath and stir for an additional hour at room temperature.
- Heat the reaction mixture to reflux for several hours. Caution: This reaction evolves a significant amount of hydrogen chloride gas and must be performed in a well-ventilated fume hood.

- After cooling, remove the solvent under reduced pressure.
- Purify the resulting **Trichloroacetyl isocyanate** by distillation under reduced pressure.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Trichloroacetyl isocyanate CAS#: 3019-71-4 [m.chemicalbook.com]
- 4. Trichloroacetyl isocyanate | C₃Cl₃NO₂ | CID 76400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trichloroacetyl isocyanate 96 3019-71-4 [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. nbino.com [nbino.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectral studies—XII : Trichloroacetyl isocyanate as an in situ derivatizing reagent for ¹³C NMR spectroscopy of alcohols, phenols and amines | Semantic Scholar [semanticscholar.org]
- 10. Application of trichloroacetyl isocyanate to NMR analysis of steroids of pharmaceutical interest I: corticosteroids and chemically related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trichloroacetyl Isocyanate (CAS 3019-71-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151557#trichloroacetyl-isocyanate-cas-3019-71-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com